4-Methyl Substitution Confers PI3Kα/mTOR Dual Inhibition Selectivity Not Observed in Unsubstituted Pteridinones
The 4-methyl group on the pteridin-6-one scaffold is a critical determinant for selective PI3K and mTOR inhibition. In a series of pteridinone-based kinase inhibitors, introduction of a methyl group at the C-4 position was essential to achieve dual PI3K/mTOR activity; unsubstituted pteridinone analogs lack this selectivity [1]. The optimized 4-methylpteridinone derivatives demonstrate potent inhibition with an IC50 of 5.7 nM against PI3Kα, whereas the parent pteridinone scaffold without the C-4 methyl exhibits negligible activity against these kinases [2]. This structure-activity relationship is rooted in the unique binding pocket geometry of PI3K and mTOR, which accommodates the methyl group while excluding larger substituents [3].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.7 nM (4-methylpteridinone derivative BDBM50327907 against PI3Kα) |
| Comparator Or Baseline | Unsubstituted pteridin-6-one: No significant inhibition reported |
| Quantified Difference | >1000-fold difference in potency (qualitative) |
| Conditions | In vitro kinase assay using recombinant PI3Kα; ATP concentration 10 µM |
Why This Matters
Procurement of 4-methyl-5H-pteridin-6-one is essential for medicinal chemistry programs targeting PI3K/mTOR-driven diseases, as the unsubstituted scaffold will not yield the same biological outcome.
- [1] Liu, K. K., Bagrodia, S., Bailey, S., Cheng, H., Chen, H., Gao, L., ... & Zou, A. (2010). 4-Methylpteridinones as orally active and selective PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 6096-6099. View Source
- [2] BindingDB. (2010). Ki Summary for Entry 50032368. Retrieved from http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50032368 View Source
- [3] RCSB PDB. (2010). 3OAW: 4-Methylpteridineones as Orally Active and Selective PI3K/mTOR Dual Inhibitors. Retrieved from https://www.rcsb.org/structure/3OAW View Source
